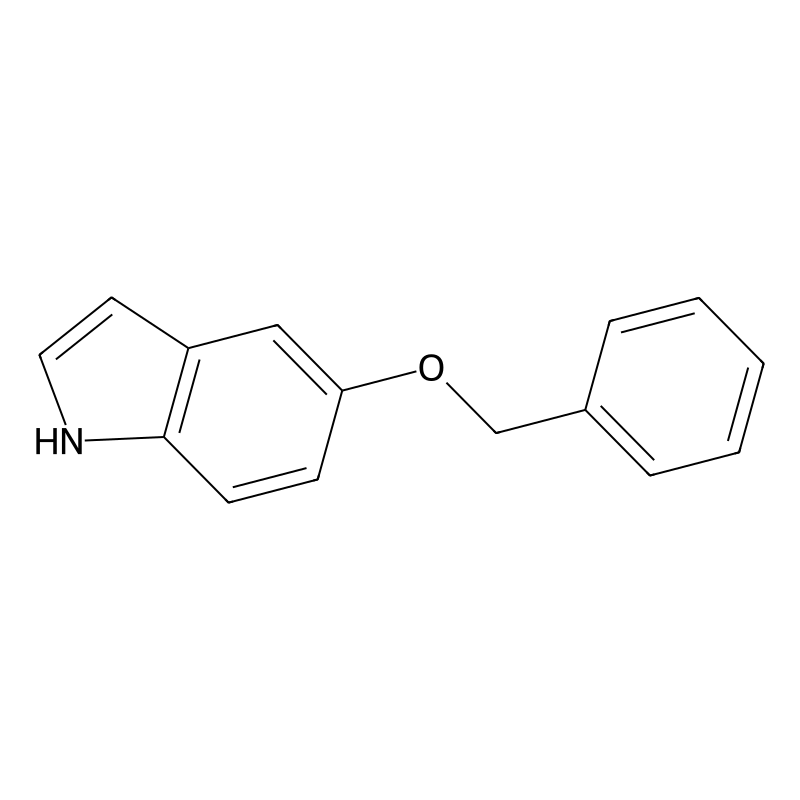

5-Benzyloxyindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Reactant in Selective Reactions

5-BOI serves as a valuable reactant in several selective organic reactions. For instance, it participates in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, enabling the controlled introduction of functional groups at specific positions of the molecule . Additionally, it facilitates selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions .

Metal-Free Friedel-Crafts Alkylation

5-BOI can participate in metal-free Friedel-Crafts alkylation reactions, offering a more environmentally friendly alternative to traditional methods that often involve harsh metal catalysts .

Medicinal Chemistry:

Development of Protein Kinase C (PKC) Inhibitors

Research explores the potential of 5-BOI derivatives as inhibitors of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes. Modifying the structure of 5-BOI can lead to the development of novel PKC inhibitors with therapeutic potential for conditions like cancer and neurodegenerative diseases .

Synthesis of Indole/Quinoline Carbothioic Acid Amide Derivatives

5-BOI serves as a starting material for the synthesis of indole/quinoline carbothioic acid amide derivatives, a class of compounds exhibiting diverse biological activities, including potential anti-inflammatory and antitumor properties .

5-Benzyloxyindole is an organic compound with the chemical formula C16H15NO and a CAS registry number of 1215-59-4. This compound features an indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the benzyloxy group at the fifth position of the indole ring enhances its chemical reactivity and biological properties, making it a valuable compound in various fields, including medicinal chemistry and organic synthesis.

Currently, there's no significant research on the specific biological activity of 5-benzyloxyindole itself. Its importance lies in its role as a precursor for the synthesis of various indole-based molecules with potential biological applications. These derivatives can target different receptors or enzymes in biological systems, depending on their structure [].

- Friedel-Crafts Acetylation: This reaction allows for the introduction of acyl groups into aromatic compounds, where 5-Benzyloxyindole can act as a substrate to form acetylated derivatives .

- Debenzylation: Under specific conditions, 5-Benzyloxyindole can undergo selective debenzylation, removing the benzyloxy group to yield free indole derivatives .

- Alkenylation: It serves as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes, allowing for the formation of more complex structures .

5-Benzyloxyindole exhibits notable biological activities, particularly as a precursor in the synthesis of protein kinase inhibitors. These inhibitors play crucial roles in regulating various cellular processes and have implications in cancer therapy and other diseases. Additionally, derivatives of 5-Benzyloxyindole have shown potential anti-inflammatory and anti-cancer properties, contributing to ongoing research in pharmacology .

The synthesis of 5-Benzyloxyindole can be achieved through several methods:

- Direct Alkylation: Indole can be alkylated with benzyl bromide or other benzyl derivatives under basic conditions.

- Oxygenation: The benzyloxy group can be introduced using various oxygenation techniques that involve electrophilic aromatic substitution.

- Cyclization Reactions: Some synthetic routes involve cyclization processes where suitable precursors undergo transformations to yield 5-Benzyloxyindole.

These methods highlight the versatility of 5-Benzyloxyindole as a synthetic intermediate in organic chemistry.

5-Benzyloxyindole is utilized in various applications:

- Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds, particularly protein kinase inhibitors .

- Organic Synthesis: The compound serves as a precursor for developing new materials and chemical entities through diverse synthetic pathways.

- Research: It is employed in studies exploring the structure-activity relationships of indole derivatives to identify new therapeutic agents.

Interaction studies involving 5-Benzyloxyindole focus on its binding affinity and activity against various biological targets. Research has indicated that derivatives of this compound can interact with specific enzymes and receptors involved in cellular signaling pathways. These interactions are critical for understanding its potential therapeutic effects and guiding further drug development efforts.

Several compounds share structural similarities with 5-Benzyloxyindole, allowing for comparative analysis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methoxyindole | Indole | Contains a methoxy group; used in neurobiology. |

| 6-Benzyloxyindole | Indole | Substituent at the sixth position; different reactivity profile. |

| Indole | Basic Indole | Parent structure; lacks substituents that enhance reactivity. |

| 5-Hydroxyindole | Indole | Hydroxyl group increases polarity; used in biochemical studies. |

5-Benzyloxyindole's uniqueness lies in its benzyloxy substituent, which significantly alters its chemical reactivity and biological properties compared to other indoles. This feature makes it particularly valuable in medicinal chemistry and organic synthesis.

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H228 (11.11%): Flammable solid [Danger Flammable solids];

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant